Ethyl 3-azabicyclo[3.1.0]hexane-2-carboxylate

Lipophilicity Drug Design Physicochemical Property

Ethyl 3-azabicyclo[3.1.0]hexane-2-carboxylate is a conformationally restricted bicyclic β-amino acid ester featuring a fused cyclopropane-pyrrolidine scaffold. The compound possesses an ethyl ester at the 2-position and a secondary amine within the ring, giving it a molecular formula of C₈H₁₃NO₂ and a molecular weight of 155.19 g/mol.

Molecular Formula C8H13NO2
Molecular Weight 155.19 g/mol
CAS No. 75715-99-0
Cat. No. B1315539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-azabicyclo[3.1.0]hexane-2-carboxylate
CAS75715-99-0
Molecular FormulaC8H13NO2
Molecular Weight155.19 g/mol
Structural Identifiers
SMILESCCOC(=O)C1C2CC2CN1
InChIInChI=1S/C8H13NO2/c1-2-11-8(10)7-6-3-5(6)4-9-7/h5-7,9H,2-4H2,1H3
InChIKeyQJFZMDWMBRUEMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-azabicyclo[3.1.0]hexane-2-carboxylate (CAS 75715-99-0): Essential Physicochemical and Structural Baseline for Scientific Procurement


Ethyl 3-azabicyclo[3.1.0]hexane-2-carboxylate is a conformationally restricted bicyclic β-amino acid ester featuring a fused cyclopropane-pyrrolidine scaffold. The compound possesses an ethyl ester at the 2-position and a secondary amine within the ring, giving it a molecular formula of C₈H₁₃NO₂ and a molecular weight of 155.19 g/mol [1]. Its rigid three-dimensional framework is recognized as a privileged motif in drug design, serving as a core building block for bioactive molecules including hepatitis C virus protease inhibitors and gyrase-targeting antibacterials [2]. The compound is typically supplied as a racemic mixture with a purity of ≥97% and is stored sealed under dry conditions at 2–8°C .

Why Methyl Ester or Unsubstituted Azabicyclo Analogs Cannot Simply Replace Ethyl 3-azabicyclo[3.1.0]hexane-2-carboxylate in Research Workflows


The 3-azabicyclo[3.1.0]hexane scaffold derives its utility from the intrinsic ring strain and conformational rigidity imposed by the fused cyclopropane, which locks the amine and carboxylate vectors into defined spatial orientations [1]. Changing the ester from ethyl to methyl introduces quantifiable shifts in lipophilicity (ΔlogP ~0.3 units), molecular weight (ΔMW ~14 g/mol), and hydrolytic stability that can alter downstream reaction kinetics, purification behavior, and the ultimate pharmacokinetic profile of any elaborated lead compound. Generic substitution without empirically verifying these parameters introduces uncontrolled variables that compromise synthetic reproducibility and SAR interpretation. The evidence below quantifies these differential properties against the closest analog, methyl 3-azabicyclo[3.1.0]hexane-2-carboxylate.

Head-to-Head Quantitative Differentiation: Ethyl 3-azabicyclo[3.1.0]hexane-2-carboxylate vs. Methyl Ester Analog


Lipophilicity (logP) Advantage for Membrane Penetration and Late-Stage Functionalization

The ethyl ester derivative exhibits a computed logP value of 0.227 (XLogP3-AA) , compared to the methyl ester analog, which has a calculated logP of approximately -0.1 (estimated via substructure-based prediction) . This +0.3 log unit increase in lipophilicity translates to a roughly two‑fold higher predicted partition coefficient, which can enhance passive membrane permeability in cell-based assays without introducing the metabolic liability of larger alkyl esters.

Lipophilicity Drug Design Physicochemical Property

Molecular Weight Differentiation Impacts Synthesis Scale-Up and Purification

The molecular weight of ethyl 3-azabicyclo[3.1.0]hexane-2-carboxylate is 155.19 g/mol [1], while that of methyl 3-azabicyclo[3.1.0]hexane-2-carboxylate is 141.17 g/mol [2]. The 14 g/mol difference (one –CH₂– unit) may appear modest, but it directly affects gravimetric yield calculations, stoichiometric equivalences in multi-step syntheses, and chromatographic retention times during preparative HPLC purification.

Molecular Weight Scale-Up Purification

Direct Synthetic Access via Rhodium-Catalyzed Cyclopropanation with Ethyl Diazoacetate

A well-established one-step route to the target compound employs Rh₂(OAc)₄-catalyzed cyclopropanation of N‑Boc‑2,5‑dihydropyrrole with ethyl diazoacetate, affording the bicyclic scaffold in high diastereoselectivity without chromatographic purification . The corresponding methyl ester analog requires methyl diazoacetate, which is significantly more hazardous (explosive) and less commercially available than its ethyl counterpart, limiting its practicality for large-scale procurement and in-house synthesis.

Synthetic Accessibility Cyclopropanation Diastereoselectivity

Commercial Purity Benchmark: ≥97% vs. Typical 95% for Methyl Ester

Commercially available ethyl 3-azabicyclo[3.1.0]hexane-2-carboxylate is routinely supplied at ≥97% purity (HPLC) , whereas the methyl ester analog is commonly listed at 95% minimum purity . This 2% absolute purity difference, while modest, translates to a 40% reduction in total impurity burden (3% vs. 5%), which is material when the compound is used as a starting material in multi-step sequences where impurities propagate and amplify.

Purity Quality Control Reproducibility

Optimized Application Scenarios for Ethyl 3-azabicyclo[3.1.0]hexane-2-carboxylate Based on Quantitative Differentiation


Medicinal Chemistry Hit-to-Lead Optimization Requiring Balanced Lipophilicity

When a lead series suffers from poor cellular permeability due to excessive polarity, replacing a methyl ester building block with the ethyl ester (ΔlogP +0.3) provides a controlled lipophilicity increase without resorting to larger, metabolically labile alkyl groups. This strategy is directly supported by the logP evidence in Section 3, Evidence Item 1 .

Large-Scale Parallel Library Synthesis Demanding Reproducible Purity

For combinatorial libraries where hundreds of amide coupling or reductive amination reactions are run in parallel, the higher commercial purity (≥97% vs. 95%) of the ethyl ester building block reduces the incidence of failed reactions due to impurity-derived side products, as documented in Section 3, Evidence Item 4 .

In-House Synthesis Workflows Prioritizing Operational Safety and Rapid Restocking

Research groups that prefer to prepare their own azabicyclo building blocks can safely access the ethyl ester via rhodium-catalyzed cyclopropanation with the commercially preferred ethyl diazoacetate, avoiding the explosive hazard of methyl diazoacetate (Section 3, Evidence Item 3). This enables just-in-time synthesis and reduces inventory holding costs.

Preparative Chromatography and Purification Method Development

The 14 g/mol molecular weight difference between the ethyl and methyl esters (Section 3, Evidence Item 2) shifts retention times in reverse-phase HPLC by approximately 0.5–1.5 minutes under standard gradient conditions. This predictable shift allows chromatographers to optimize separation methods for intermediates derived from the ethyl ester scaffold without starting from scratch.

Quote Request

Request a Quote for Ethyl 3-azabicyclo[3.1.0]hexane-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.